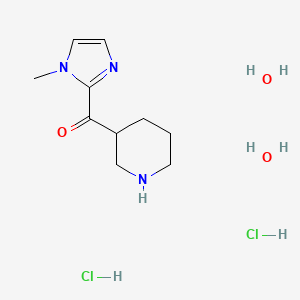

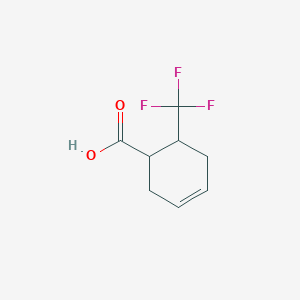

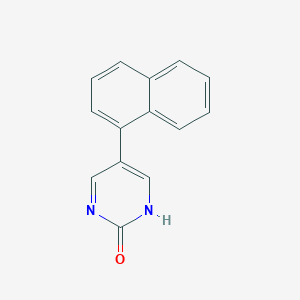

![molecular formula C13H9BrClNO B6285964 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% CAS No. 1337968-98-5](/img/structure/B6285964.png)

4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H9BrClNO and a molecular weight of 310.57 . It is used for research purposes .

Synthesis Analysis

An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis

The molecule has a planar structure with dihedral angles between the two aromatic rings . The Schiff base structure was confirmed using various techniques including elemental and thermogravimetric analyses, conductivity measurements, powder X-ray diffraction, nuclear magnetic resonance (1H and 13C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies .Chemical Reactions Analysis

The Schiff base (HL) was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts . The complexes showed enhanced activity over the free Schiff base ligand in all the assays .Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.57 and a molecular formula of C13H9BrClNO . The crystals were observed to have different colors at room temperature .Wissenschaftliche Forschungsanwendungen

4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% has been used in a wide variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including isoxazoles, thiazoles, and pyridines. It has also been used as a starting material in the synthesis of a number of pharmaceuticals, including anti-fungal, anti-inflammatory, and anti-cancer agents. Additionally, 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% has been used in the synthesis of fluorescent and phosphorescent materials, and in the development of organic light emitting diodes (OLEDs).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .

Mode of Action

The compound interacts with its targets through the formation of strong intramolecular O-H⋯N hydrogen bonds, generating S(6) ring motifs . This interaction can lead to changes in the function of the target proteins or enzymes, thereby affecting the biochemical pathways in which they are involved .

Biochemical Pathways

It is known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular processes .

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular levels, affecting cell signaling, metabolism, and other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-{(E)-[(2-Chlorophenyl)imino]methyl}phenol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% in laboratory experiments include its high purity, its low cost, and its ease of synthesis. Additionally, it is relatively non-toxic, making it safe to use in experiments. The main limitation of using 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% is that its mechanism of action is not fully understood, making it difficult to predict its effects on different enzymes and molecules.

Zukünftige Richtungen

The potential future directions for 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% research include further investigation into its mechanism of action, its effects on different enzymes and molecules, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted into its potential anti-fungal properties, as well as its potential use in the development of OLEDs. Finally, further research could be conducted into its potential use in the treatment of various diseases and disorders.

Synthesemethoden

4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% can be synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-chlorophenol with dimethylamine in the presence of a base, generating 4-bromo-2-chlorophenyl dimethylamine. The second step involves the reaction of the amine with 2-bromo-1-chloroethane in the presence of a base, resulting in 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-[(2-chlorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZYREHINFJETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425250 |

Source

|

| Record name | Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89046-29-7 |

Source

|

| Record name | Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)